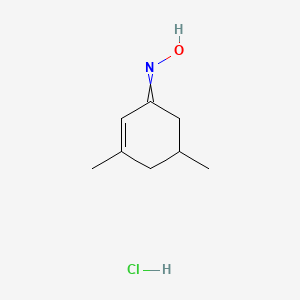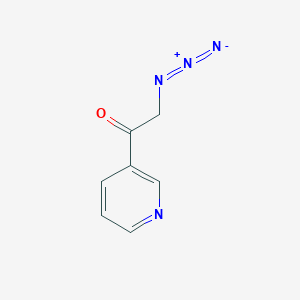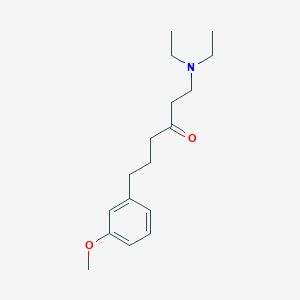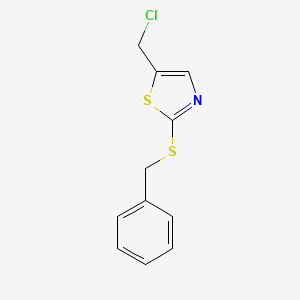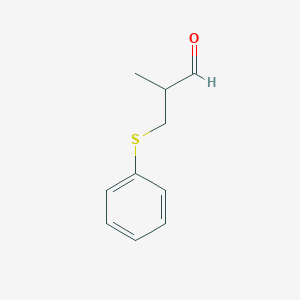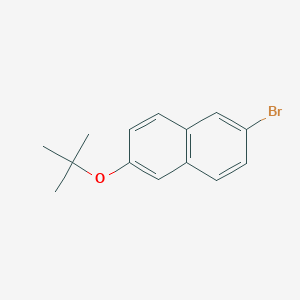
2-Bromo-6-(tert-butoxy)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Bromo-6-(tert-butoxy)naphthalene is an organic compound belonging to the class of naphthalenes It is characterized by the presence of a bromine atom at the 6th position and a tert-butoxy group at the 2nd position on the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(tert-butoxy)naphthalene typically involves the bromination of 2-t-butyloxynaphthalene. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the 6th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound.
化学反応の分析
Types of Reactions
2-Bromo-6-(tert-butoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-t-butyloxynaphthalene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.
Reduction Reactions: The major product is 2-t-butyloxynaphthalene.
科学的研究の応用
2-Bromo-6-(tert-butoxy)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Bromo-6-(tert-butoxy)naphthalene involves its interaction with specific molecular targets. The bromine atom and tert-butoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 6-Bromo-2-naphthol
- 2-Bromo-6-butoxynaphthalene
- 6-Bromo-2-tetralone
Uniqueness
2-Bromo-6-(tert-butoxy)naphthalene is unique due to the presence of both a bromine atom and a tert-butoxy group on the naphthalene ring. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. Its unique structure makes it a valuable compound for various research applications.
特性
分子式 |
C14H15BrO |
|---|---|
分子量 |
279.17 g/mol |
IUPAC名 |
2-bromo-6-[(2-methylpropan-2-yl)oxy]naphthalene |
InChI |
InChI=1S/C14H15BrO/c1-14(2,3)16-13-7-5-10-8-12(15)6-4-11(10)9-13/h4-9H,1-3H3 |
InChIキー |
RHEZYSUAEBMARA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC2=C(C=C1)C=C(C=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
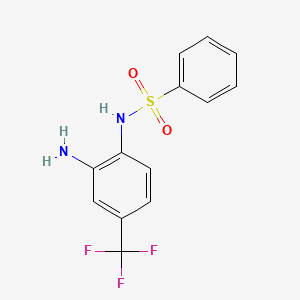

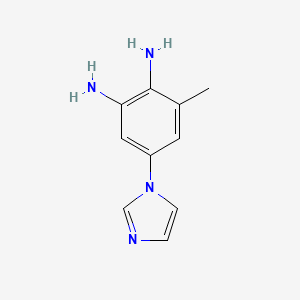
![1-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8421060.png)
![2-[Ethyl(4-ethynylphenyl)amino]ethanol](/img/structure/B8421071.png)
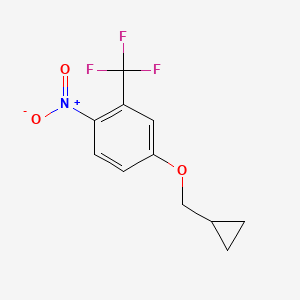
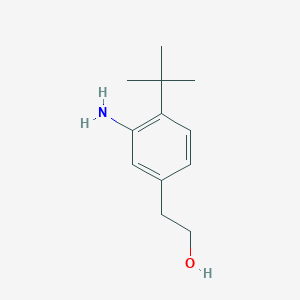
![8-(2-Pyridinyl)-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B8421097.png)
